3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester
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Overview
Description
3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester is an organic compound that belongs to the class of propenoic acid derivatives This compound is characterized by the presence of both diethylamino and dimethylamino groups attached to the propenoic acid backbone, with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as propenoic acid derivatives, diethylamine, and dimethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction and increase the yield of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester involves its interaction with molecular targets and pathways. The compound’s amino groups may participate in hydrogen bonding, electrostatic interactions, and other molecular interactions that influence its activity. The specific pathways and targets depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)-3-(methylamino)propenoic acid methyl ester
- 3-(Dimethylamino)-3-(ethylamino)propenoic acid methyl ester
- 3-(Diethylamino)-3-(dimethylamino)propenoic acid ethyl ester
Uniqueness
3-(Diethylamino)-3-(dimethylamino)propenoic acid methyl ester is unique due to the presence of both diethylamino and dimethylamino groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications and distinguishes it from other similar compounds.
Properties
CAS No. |
49582-50-5 |
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Molecular Formula |
C10H20N2O2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
methyl 3-(diethylamino)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C10H20N2O2/c1-6-12(7-2)9(11(3)4)8-10(13)14-5/h8H,6-7H2,1-5H3 |
InChI Key |
DGOANCPFXDAVCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CC(=O)OC)N(C)C |
Origin of Product |
United States |
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